2-Isobutyl-quinoline-4-carboxylic acid

Lipophilicity Physicochemical property SAR

2-Isobutyl-quinoline-4-carboxylic acid (CAS 24260-31-9), systematically named 2-(2-methylpropyl)quinoline-4-carboxylic acid, is a member of the quinoline-4-carboxylic acid scaffold family. This compound is characterized by a branched-chain isobutyl substituent at the 2-position and a free carboxylic acid at the 4-position, yielding a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 24260-31-9
Cat. No. B1271031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-quinoline-4-carboxylic acid
CAS24260-31-9
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O
InChIInChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17)
InChIKeyFTAADMSZKWMHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-quinoline-4-carboxylic acid (CAS 24260-31-9): Procurement-Relevant Physicochemical Identity and Scaffold Classification


2-Isobutyl-quinoline-4-carboxylic acid (CAS 24260-31-9), systematically named 2-(2-methylpropyl)quinoline-4-carboxylic acid, is a member of the quinoline-4-carboxylic acid scaffold family . This compound is characterized by a branched-chain isobutyl substituent at the 2-position and a free carboxylic acid at the 4-position, yielding a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol . It exists as a solid at ambient temperature with a melting point of approximately 192 °C and is classified under GHS07 (Harmful/Irritant) hazard communications . The quinoline-4-carboxylic acid scaffold is recognized as a privileged structure in medicinal chemistry, historically exploited in antimalarial agents and more recently pursued as a core for dihydroorotate dehydrogenase (DHODH) inhibitors and kinase-targeted anticancer candidates [1].

Why 2-Isobutyl-quinoline-4-carboxylic acid Cannot Be Replaced by Simpler 2-Alkyl or 2-Aryl Quinoline-4-carboxylic Acids in Structure-Focused Research


The isobutyl substituent at the 2-position imposes a unique combination of steric demand and lipophilicity that is not recapitulated by linear alkyl or aromatic analogs. Experimental and computed logP values demonstrate that 2-isobutyl-quinoline-4-carboxylic acid (experimental logP 3.13; XLogP 3.3) occupies a distinct lipophilicity window relative to 2-methyl (XLogP 2.4) [1], 2-propyl (logP 2.89) , and 2-phenyl (logP 3.60) derivatives. This window is critical for balancing passive permeability against aqueous solubility in whole-cell assay contexts. Furthermore, the predicted carboxylic acid pKa of approximately 1.03 for the 2-isobutyl derivative is substantially more acidic than the pKa 5.53 reported for unsubstituted cinchoninic acid (quinoline-4-carboxylic acid) , indicating that the electron-donating 2-isobutyl group alters the ionization state at physiological pH, with implications for target engagement, solubility, and formulatability. These quantitative physicochemical differences mean that replacing 2-isobutyl-quinoline-4-carboxylic acid with a close analog will alter lipophilicity-hydrophilicity balance, potentially invalidating SAR trends established in enzymatic and cellular assays.

Quantitative Differentiation Evidence: 2-Isobutyl-quinoline-4-carboxylic acid Versus Closest Structural Analogs for Procurement Decision Support


Lipophilicity Positioning: 2-Isobutyl-quinoline-4-carboxylic acid Achieves an Intermediate logP Window Distinct from 2-Methyl, 2-Propyl, and 2-Phenyl Analogs

The experimental logP of 2-isobutyl-quinoline-4-carboxylic acid is reported as 3.13 (XLogP 3.3) . This positions the compound as more lipophilic than 2-methyl-quinoline-4-carboxylic acid (XLogP 2.4) [1] and 2-propyl-quinoline-4-carboxylic acid (logP 2.89) , yet less lipophilic than 2-phenyl-quinoline-4-carboxylic acid / cinchophen (logP 3.60) . The branched-chain architecture of the isobutyl group provides steric bulk that differs from the linear n-propyl or planar phenyl moieties, influencing molecular recognition events.

Lipophilicity Physicochemical property SAR

Carboxylic Acid Acidity Shift: 2-Isobutyl-quinoline-4-carboxylic acid Exhibits a Predicted pKa Over Four Units Lower Than Unsubstituted Cinchoninic Acid

The predicted pKa of the carboxylic acid moiety in 2-isobutyl-quinoline-4-carboxylic acid is approximately 1.03 , whereas experimentally determined pKa of the parent cinchoninic acid (quinoline-4-carboxylic acid, CAS 86-68-0) is 5.53 at 25°C . This ~4.5 unit shift toward stronger acidity reflects the electron-donating effect of the 2-isobutyl substituent on the quinoline ring, which increases the electron density of the conjugate base and stabilizes the carboxylate anion.

pKa Ionization state Physicochemical property

Purity and Analytical Quality Assurance: Commercially Available Batches of 2-Isobutyl-quinoline-4-carboxylic acid Meet ≥95% Purity with NMR, HPLC, and GC Characterization for Reproducible Research

Commercial suppliers of 2-isobutyl-quinoline-4-carboxylic acid provide batch-specific analytical characterization including NMR, HPLC, and GC . Minimum purity specifications are 95%+ (e.g., AKSci, Bidepharm) , ensuring a defined baseline for biological screening and synthetic derivatization. In contrast, many 2-substituted quinoline-4-carboxylic acid analogs are available only as custom synthesis products without routine batch-specific QC documentation, introducing variability in downstream assay results.

Purity specification Quality control Procurement

Class-Level Inference: 2-Substituted Quinoline-4-carboxylic Acids with Bulky Alkyl Groups Are Privileged Scaffolds for Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

In SAR studies of 2-substituted quinoline-4-carboxylic acids as human DHODH inhibitors, compounds bearing butyl and isobutyl substituents at the 2-position demonstrated the most potent DHODH inhibitory activity within the series that included smaller alkyl and aryl variations [1]. While specific IC50 values for 2-isobutyl-quinoline-4-carboxylic acid itself have not been reported in peer-reviewed literature, the class-level SAR indicates that the branched isobutyl group optimally fills the hydrophobic pocket of the DHODH ubiquinone-binding site, outperforming linear alkyl chains of equivalent carbon count [1][2].

DHODH inhibition Anticancer Class-level SAR

Scientifically Justified Application Scenarios for 2-Isobutyl-quinoline-4-carboxylic acid Based on Verified Differentiation Evidence


DHODH Inhibitor Lead Optimization: Exploiting Optimal 2-Position Lipophilicity and Steric Bulk

2-Isobutyl-quinoline-4-carboxylic acid is the preferred core scaffold for structure-guided DHODH inhibitor lead optimization campaigns. Published class-level SAR explicitly identifies branched C4 alkyl (isobutyl) substituents at the 2-position as yielding the most potent hDHODH inhibition within quinoline-4-carboxylic acid series [1]. Its logP of 3.13 provides an empirically favorable balance for membrane permeability while remaining within the typically acceptable range for oral bioavailability in the context of the quinoline-4-carboxylic acid chemotype . The carboxylic acid at the 4-position can be directly elaborated into amide, ester, or hydroxamic acid derivatives to probe zinc-binding group pharmacophores, as established in HDAC and DHODH inhibitor design precedents [1].

Physicochemical Probe Development Requiring Defined Ionization State at Physiological pH

With a predicted carboxylic acid pKa of ~1.03, 2-isobutyl-quinoline-4-carboxylic acid is fully ionized at physiological pH (7.4), in contrast to the parent cinchoninic acid (pKa 5.53) which exists in a mixed ionization state . This property makes the 2-isobutyl derivative a superior choice for biophysical assays where a consistently charged carboxylate is required (e.g., surface plasmon resonance at neutral pH, isothermal titration calorimetry in physiological buffers), eliminating pH-dependent ionization ambiguity that could confound binding constant determination.

Synthetic Intermediate for Quinoline-Based Medicinal Chemistry Library Construction

As an analytically certified building block with ≥95% purity and orthogonal QC documentation (NMR, HPLC, GC) , 2-isobutyl-quinoline-4-carboxylic acid provides a reliable starting point for library synthesis via amide coupling, esterification, or Curtius rearrangement. The isobutyl group at the 2-position is non-reactive under standard derivatization conditions, allowing selective functionalization at the 4-carboxylic acid without requiring protecting group strategies, which streamlines parallel synthesis workflows compared to analogs bearing reactive 2-substituents.

Comparative Physicochemical Reference Standard for Quinoline-4-carboxylic Acid Analog Series

The experimentally determined logP (3.13), boiling point (367.3°C), flash point (175.9°C), and density (1.172 g/cm³) position 2-isobutyl-quinoline-4-carboxylic acid as a well-characterized reference compound for establishing physicochemical property trends across 2-substituted quinoline-4-carboxylic acid series. It occupies a quantifiably distinct property space relative to 2-methyl, 2-propyl, and 2-phenyl analogs, enabling its use as a calibration standard in predictive ADME model development for quinoline-containing compound libraries.

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